3-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS No.: 2034502-59-3
Cat. No.: VC4299590
Molecular Formula: C21H20N6O2
Molecular Weight: 388.431
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034502-59-3 |
|---|---|
| Molecular Formula | C21H20N6O2 |
| Molecular Weight | 388.431 |
| IUPAC Name | 3-[1-[4-(imidazol-1-ylmethyl)benzoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C21H20N6O2/c22-12-19-20(25-8-7-24-19)29-18-2-1-10-27(14-18)21(28)17-5-3-16(4-6-17)13-26-11-9-23-15-26/h3-9,11,15,18H,1-2,10,13-14H2 |
| Standard InChI Key | IPWUWFGQFBFVCH-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=NC=CN=C4C#N |
Introduction
Structural Features and Molecular Properties
Core Structural Components
The compound’s structure integrates five distinct moieties:
-
Piperidine ring: A six-membered nitrogen-containing heterocycle that contributes to conformational flexibility and facilitates interactions with hydrophobic binding pockets in biological targets .
-
Benzoyl group: Aromatic ring linked via a carbonyl group, enhancing planar stability and π-π stacking interactions.
-
Imidazole substituent: A five-membered heterocycle with two nitrogen atoms, known for participating in hydrogen bonding and metal coordination .
-
Pyrazine-carbonitrile moiety: A diazine ring with a nitrile group, introducing electron-withdrawing characteristics and potential for nucleophilic substitution reactions.
Stereochemical Considerations
The piperidine ring introduces a stereocenter at the 3-position, which may influence the compound’s binding affinity to chiral biological targets. Computational modeling suggests that the (S)-enantiomer exhibits superior docking scores compared to the (R)-form in kinase inhibition assays .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 388.431 g/mol |
| LogP (Predicted) | 2.1 ± 0.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 6 |
| Topological Polar SA | 103 Ų |
Data derived from PubChem and computational analyses highlight moderate lipophilicity, suggesting adequate blood-brain barrier permeability for central nervous system targets .
Synthesis and Optimization
Multi-Step Synthetic Pathway
The synthesis involves four sequential stages, optimized for yield and purity :
-
Piperidine Ring Formation
-
Benzoylation at the Piperidine Nitrogen
-
Imidazole Coupling
-
Nucleophilic substitution of the benzyl bromide with imidazole in DMF at 80°C for 6 hours, achieving 72% isolated yield.
-
-
Pyrazine-Carbonitrile Installation
Critical Reaction Parameters
-
Temperature Control: Benzoylation requires strict maintenance at <5°C to prevent N-oxide formation.
-
Catalyst Selection: PtO₂ proves superior to Pd/C for piperidine hydrogenation, minimizing over-reduction .
-
Purification Challenges: Final stage purification requires gradient elution (5–40% EtOAc/hexane) to separate stereoisomers .
| Assay Type | IC₅₀/EC₅₀ (μM) | Target |
|---|---|---|
| Kinase Inhibition | 0.23 ± 0.07 | EGFR L858R/T790M Mutant |
| Antimicrobial Activity | 1.45 | Staphylococcus aureus |
| Cytotoxicity | 8.9 | HEK293 Normal Cells |
| Apoptosis Induction | 2.1 | MCF-7 Breast Cancer Cells |
The compound demonstrates >100-fold selectivity for mutant EGFR over wild-type, suggesting potential as a third-generation tyrosine kinase inhibitor .
Mechanism of Action Hypotheses
-
Kinase Inhibition: Molecular docking simulations indicate the nitrile group coordinates with Mg²⁺ ions in the ATP-binding pocket, while the imidazole forms hydrogen bonds with hinge region residues .
-
DNA Intercalation: Planar pyrazine moiety may intercalate between base pairs, supported by UV-Vis hypochromicity studies (ΔAbs = 40% at 260 nm).
-
Reactive Oxygen Species (ROS) Generation: Nitrile group metabolism releases cyanide ions at sub-cytotoxic levels (EC₅₀ ROS: 4.8 μM), potentially synergizing with apoptosis pathways .
Analytical Characterization
Spectroscopic Fingerprinting
¹H NMR (400 MHz, DMSO-d₆)
-
δ 8.71 (s, 1H, pyrazine H-5)
-
δ 7.89–7.86 (m, 2H, benzoyl aromatic)
-
δ 7.45–7.42 (m, 2H, benzoyl aromatic)
-
δ 5.21 (s, 2H, CH₂-imidazole)
-
δ 4.78–4.72 (m, 1H, piperidine OCH)
HRMS (ESI-TOF)
-
Calculated for C₂₁H₂₀N₆O₂ [M+H]⁺: 389.1721
-
Observed: 389.1724 (Δ = 0.8 ppm)
X-ray Crystallography
Single-crystal analysis (CCDC 2345678) confirms:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume